1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide
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Overview
Description
1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide is a heterocyclic compound that has garnered significant attention due to its diverse biological and pharmacological activities. This compound is characterized by the presence of a tetrahydropyrimidine ring fused with a carbohydrazide moiety, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide can be synthesized through various methods. One common approach involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles. Another method includes the selective reduction of pyrimidines . Additionally, ring expansion chemistry of cyclopropanes, aziridines, and azetidines can be employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Selective reduction can yield partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tetrahydropyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and pH to ensure specificity and yield .
Major Products
Scientific Research Applications
1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide: Similar in structure but contains a thioxo group, which imparts different biological activities.
1,4,5,6-Tetrahydropyridazines: These compounds share the tetrahydropyrimidine core but differ in their nitrogen positioning and ring saturation.
Uniqueness
1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide is unique due to its specific combination of the tetrahydropyrimidine ring and carbohydrazide moiety, which provides a versatile platform for chemical modifications and diverse biological activities .
Properties
CAS No. |
776274-37-4 |
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Molecular Formula |
C5H10N4O |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
1,4,5,6-tetrahydropyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C5H10N4O/c6-9-5(10)4-1-7-3-8-2-4/h3-4H,1-2,6H2,(H,7,8)(H,9,10) |
InChI Key |
BFUQUJZTANWUAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN=CN1)C(=O)NN |
Origin of Product |
United States |
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